3-(Furan-2-yl)-1-phenyl-3-(phenylsulfonyl)propan-1-one
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Overview
Description
3-(Furan-2-yl)-1-phenyl-3-(phenylsulfonyl)propan-1-one is an organic compound that features a furan ring, a phenyl group, and a phenylsulfonyl group attached to a propanone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Furan-2-yl)-1-phenyl-3-(phenylsulfonyl)propan-1-one typically involves the reaction of furan-2-carboxaldehyde with acetophenone in the presence of a base to form a chalcone intermediate. This intermediate is then subjected to sulfonylation using phenylsulfonyl chloride under basic conditions to yield the final product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst, to ensure high yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-(Furan-2-yl)-1-phenyl-3-(phenylsulfonyl)propan-1-one can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The carbonyl group can be reduced to form the corresponding alcohol.
Substitution: The phenylsulfonyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are typically used as reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: 3-(Furan-2-yl)-1-phenyl-3-(phenylsulfonyl)propan-1-ol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(Furan-2-yl)-1-phenyl-3-(phenylsulfonyl)propan-1-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(Furan-2-yl)-1-phenyl-3-(phenylsulfonyl)propan-1-one is not fully understood. it is believed to interact with various molecular targets and pathways, depending on its specific application. For instance, in biological systems, it may inhibit certain enzymes or interact with cellular receptors, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
1-(4-Chlorophenyl)-3-(furan-2-yl)prop-2-en-1-one: A chalcone analogue with similar structural features.
1-(4-Fluoro-phenyl)-3-furan-2-yl-3-(toluene-4-sulfonyl)-propan-1-one: Another compound with a furan ring and sulfonyl group.
Uniqueness
3-(Furan-2-yl)-1-phenyl-3-(phenylsulfonyl)propan-1-one is unique due to the combination of its furan ring, phenyl group, and phenylsulfonyl group. This unique structure imparts specific chemical and biological properties that are not observed in other similar compounds.
Properties
IUPAC Name |
3-(benzenesulfonyl)-3-(furan-2-yl)-1-phenylpropan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16O4S/c20-17(15-8-3-1-4-9-15)14-19(18-12-7-13-23-18)24(21,22)16-10-5-2-6-11-16/h1-13,19H,14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZNSDUWMPLRQQY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CC(C2=CC=CO2)S(=O)(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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